methyl (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylate
Description
Methyl (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylate is a fluorinated pyrrolidine derivative characterized by a five-membered lactam ring with a ketone group at the 5-position and two fluorine atoms at the 4-position. The stereochemistry at the 2-position is specified as (S)-configuration, and the compound features a methyl ester moiety. Pyrrolidine derivatives are widely utilized in pharmaceutical and agrochemical research due to their structural rigidity, hydrogen-bonding capabilities, and metabolic stability. The introduction of fluorine atoms enhances electronegativity, lipophilicity, and resistance to oxidative degradation, making this compound a valuable intermediate in drug discovery .
Properties
IUPAC Name |
methyl 4,4-difluoro-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2NO3/c1-12-4(10)3-2-6(7,8)5(11)9-3/h3H,2H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFJHCXQQPPTPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C(=O)N1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with fluorinating agents. One common method includes the use of difluoromethylating reagents under controlled conditions to introduce the difluoro groups. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Organic Synthesis
Methyl (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various reactions, including:
- Nucleophilic Substitution : The difluoromethyl group can be replaced by other nucleophiles, facilitating the creation of diverse compounds.
- Cyclization Reactions : It can act as a precursor for more complex cyclic structures, which are often biologically active.
Medicinal Chemistry
Research has indicated that this compound exhibits potential pharmacological properties. Notable applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by interfering with cellular mechanisms. For instance, compounds structurally related to this compound have shown promising antitumor effects in vitro against various cancer cell lines.
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| NCI Testing | A549 (Lung) | 15.72 |
| NCI Testing | MCF7 (Breast) | 50.68 |
Agrochemicals
Due to its structural characteristics, this compound is also explored for applications in agrochemicals:
- Pesticide Development : Research is ongoing into its efficacy as an active ingredient in pesticides, leveraging its bioactivity against pests while minimizing environmental impact.
Peptide Synthesis Efficiency
A recent study highlighted the efficiency of this compound in synthesizing cyclic peptides. The results indicated that using this compound improved both yield and purity compared to traditional methods.
Antimicrobial Properties
Research has shown that derivatives of pyrrolidine carboxylates exhibit antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics based on the scaffold provided by this compound.
Mechanism of Action
The mechanism of action of methyl (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The difluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with three analogs: 1-methyl-5-oxopyrrolidine-3-carboxylic acid , Zygocaperoside , and Isorhamnetin-3-O-glycoside .
Table 1: Structural and Functional Comparison
Research Findings and Industrial Relevance
- Pharmaceutical Potential: Fluorinated pyrrolidines are prioritized in kinase and protease inhibitor development due to enhanced metabolic stability.
- Lumping Strategy : Compounds with similar substituents (e.g., fluorine, ester groups) may be grouped in computational models to predict reactivity or environmental fate, though this requires validation .
Biological Activity
Methyl (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor binding, anticancer properties, and antimicrobial effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with two fluorine atoms and a carboxylate ester group. The stereochemistry of the compound is crucial for its biological activity, as it influences how the compound interacts with biological targets.
Chemical Structure
- Molecular Formula : C₆H₈F₂N₁O₃
- CAS Number : 333956-61-9
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which is essential for effective binding to enzyme active sites.
The mechanism of action involves:
- Binding to specific enzymes , inhibiting their activity.
- Modulating receptor functions , which may lead to therapeutic effects in various diseases.
Anticancer Activity
The anticancer properties of this compound have been evaluated in various studies, particularly against lung cancer cell lines such as A549.
Research Findings
-
In vitro Studies :
- Compounds derived from 5-oxopyrrolidine structures demonstrated varying degrees of cytotoxicity against A549 cells.
- A study showed that certain derivatives reduced A549 cell viability significantly compared to controls. For instance, compounds with 4-chlorophenyl and 4-bromophenyl substitutions exhibited reduced cell viability to 64% and 61%, respectively .
- Comparison with Standard Treatments :
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties against multidrug-resistant pathogens.
Key Findings
- Activity Against Resistant Strains :
- The compound exhibited selective antimicrobial activity against strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid .
- Screening against other pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa showed varied effectiveness, indicating potential for development into broad-spectrum antimicrobial agents.
Table 1: Biological Activity Overview
Case Studies
- Anticancer Study :
-
Antimicrobial Study :
- A study screened various derivatives against clinically significant pathogens, revealing that modifications to the core structure enhanced antimicrobial efficacy against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
